3'-O-Methyluridine
Description
Overview of Post-transcriptional RNA Modifications in Biological Systems
Post-transcriptional RNA modifications are chemical alterations that occur to RNA molecules following their synthesis from a DNA template. These modifications are widespread, affecting all major RNA classes such as messenger RNA (mRNA), transfer RNA (tRNA), ribosomal RNA (rRNA), and various non-coding RNAs cd-genomics.comfrontiersin.orgnih.gov. To date, over 170 distinct RNA modifications have been identified, each contributing to the regulation of RNA splicing, translation efficiency, RNA degradation, and interactions with RNA-binding proteins cd-genomics.comnih.govmdpi.com. These modifications are often dynamic, responding to cellular conditions and influencing cellular signaling pathways and stress responses cd-genomics.comnih.govfrontiersin.org. The study of this complex layer of RNA regulation is known as epitranscriptomics, and it has revealed the fundamental importance of these modifications in maintaining cellular homeostasis and their association with various human diseases mdpi.comfrontiersin.org.
Classification and Structural Context of Ribose Methylations
RNA modifications can be broadly categorized based on the site of alteration, primarily involving modifications to the nucleobase or the ribose sugar labome.com. Ribose methylation, specifically the addition of a methyl group to the 2'-hydroxyl (2'-OH) group of the ribose sugar, is a particularly common modification, often referred to as 2'-O-methylation (2'-O-Me or Nm) nih.govnih.govbsb-muenchen.dewikipedia.orgoup.comnih.gov. This modification is ubiquitous across cellular RNA types, including rRNA, tRNA, mRNA, and small non-coding RNAs nih.govbsb-muenchen.dewikipedia.orgoup.com. The process of ribose methylation is typically mediated by either stand-alone protein enzymes or by complex ribonucleoprotein machinery guided by small nucleolar RNAs (snoRNAs), such as C/D-box snoRNPs nih.govbsb-muenchen.denih.gov.
While 2'-O-methylation is extensively documented, methylation can also occur at other positions on the ribose sugar. The compound 3'-O-Methyluridine represents a modification where a methyl group is attached to the oxygen atom at the 3' position of the ribose. This specific type of ribose modification is less commonly detailed in broad RNA modification literature compared to 2'-O-methylation, but it constitutes a distinct alteration of the ribose moiety. Research into the precise roles and prevalence of this compound in different RNA contexts is an evolving area.
Historical Context of this compound Discovery and Early Research
Specific historical accounts detailing the precise discovery and initial research focused exclusively on this compound are not widely prevalent in the general scientific literature. However, the broader field of RNA modification research began to flourish from the mid-20th century, with early efforts concentrating on the heavily modified nucleosides found in tRNA and rRNA, which are essential for protein synthesis frontiersin.orglabome.comwikipedia.orgnih.gov. Advances in analytical technologies, including mass spectrometry and next-generation sequencing, have been pivotal in identifying and mapping a wider spectrum of RNA modifications, including those affecting the ribose sugar, in more recent decades nih.govoup.comnih.govwikipedia.org.
Distinguishing this compound from Other Methylated Uridines
It is important to differentiate this compound from other notable methylated uridine (B1682114) derivatives based on the site of methylation:
N3-Methyluridine (m³U): In N3-Methyluridine, the methyl group is attached to the nitrogen atom at position 3 (N3) of the uracil (B121893) base medchemexpress.comwikipedia.orgontosight.ai. This modification is frequently observed in ribosomal RNAs (rRNAs) and is known to influence RNA secondary structure stability and base-pairing capabilities, thereby impacting ribosome function medchemexpress.comwikipedia.org.
2'-O-Methyluridine (Um): As previously mentioned, 2'-O-Methyluridine involves the methylation of the 2'-hydroxyl group on the ribose sugar nih.govnih.govbsb-muenchen.dewikipedia.orgoup.com. This modification is widespread across various RNA types and is recognized for its role in enhancing RNA stability and modulating RNA flexibility nih.govwikipedia.orgoup.com.
This compound: This compound is characterized by the methylation of the oxygen atom at the 3' position of the ribose sugar. This is a distinct modification from base methylation or 2'-O-methylation. While its presence and functional significance in various RNA molecules are less extensively documented than other modifications, this compound has been identified as a substrate for uridine phosphorylase and is utilized in studies investigating the termination of RNA synthesis biosynth.com.
Data Table: Comparison of Methylated Uridine Derivatives
| Feature | This compound | N3-Methyluridine (m³U) | 2'-O-Methyluridine (Um) |
| Methylation Site | 3'-oxygen of the ribose sugar | N3 nitrogen of the uracil base | 2'-oxygen of the ribose sugar |
| Primary Location | Less characterized; noted in RNA synthesis studies | Commonly found in ribosomal RNA (rRNA) medchemexpress.comwikipedia.org | Found in rRNA, tRNA, mRNA, snRNA nih.govbsb-muenchen.dewikipedia.orgoup.com |
| Key Function | Studied in RNA synthesis termination biosynth.com | Affects rRNA structure, stability, ribosome function medchemexpress.comwikipedia.org | Enhances RNA stability, alters flexibility nih.govwikipedia.orgoup.com |
| CAS Number | 6038-59-1 biosynth.com | 2140-69-4 wikipedia.org | 2140-76-3 broadpharm.combiosynth.comchemicalbook.comchemimpex.com |
| Molecular Formula | C₁₀H₁₄N₂O₆ nih.gov | C₁₀H₁₄N₂O₆ wikipedia.orgontosight.ai | C₁₀H₁₄N₂O₆ broadpharm.combiosynth.comchemicalbook.comchemimpex.com |
| Molecular Weight | 258.23 g/mol nih.gov | 258.23 g/mol wikipedia.orgontosight.ai | 258.2 g/mol broadpharm.combiosynth.comchemicalbook.comchemimpex.com |
Compound List:
this compound
N3-Methyluridine
2'-O-Methyluridine
Structure
3D Structure
Properties
IUPAC Name |
1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O6/c1-17-8-5(4-13)18-9(7(8)15)12-3-2-6(14)11-10(12)16/h2-3,5,7-9,13,15H,4H2,1H3,(H,11,14,16)/t5-,7-,8-,9-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKNATSNMFLEFRB-ZOQUXTDFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(OC(C1O)N2C=CC(=O)NC2=O)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=CC(=O)NC2=O)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501346818 | |
| Record name | 3'-O-Methyluridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501346818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6038-59-1 | |
| Record name | 3'-O-Methyluridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501346818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Occurrence and Biological Distribution of 3 O Methyluridine in Rna
Presence in Eukaryotic RNA Species
Eukaryotic cells possess a diverse array of RNA molecules, each subject to a multitude of post-transcriptional modifications. The distribution of 3'-O-Methyluridine within these various RNA types is an area of ongoing study.
Small Nuclear RNA (snRNA) and Small Nucleolar RNA (snoRNA)Small nuclear RNAs (snRNAs) and small nucleolar RNAs (snoRNAs) are non-coding RNAs involved in RNA processing and modification, respectively. 2'-O-methyluridine has been reported in snRNAsnih.govnih.govu-szeged.huwikipedia.organd snoRNAsnih.govu-szeged.hunih.govwikipedia.orgwikipedia.org. The modification known as Nm (2'-O-methylation) is also prevalent in snRNAsnih.gov. However, the provided literature does not offer detailed findings specifically on the presence of this compound within eukaryotic snRNA or snoRNA molecules.
Quantitative Analysis of this compound Abundance in Diverse RNA Classes
Summary Table of Mentioned Uridine (B1682114) Modifications in RNA
| RNA Species | Eukaryotic Presence of this compound | Prokaryotic Presence of this compound | Related Uridine Modifications Mentioned (and their presence) |
| rRNA | Not detailed for this compound. N3-methyluridine and "m3U4530" mentioned wikipedia.orgmedchemexpress.comfrontiersin.org. | Not detailed for this compound. N3-methyluridine mentioned wikipedia.orgchemrxiv.org. | N3-methyluridine (eukaryotic & prokaryotic rRNA) wikipedia.orgmedchemexpress.comchemrxiv.org. |
| tRNA | Not detailed for this compound. Listed as a modification cd-genomics.comcreative-proteomics.com. 2'-O-methyluridine mentioned nih.govijbs.com. | Not detailed for this compound. 2'-O-methyluridine mentioned nih.gov. | 2'-O-methyluridine (eukaryotic & prokaryotic tRNA) nih.govijbs.com. |
| snRNA | Not detailed for this compound. Listed as a modification cd-genomics.comcreative-proteomics.com. 2'-O-methyluridine mentioned nih.govnih.govu-szeged.huwikipedia.org. | Not applicable | 2'-O-methyluridine (eukaryotic snRNA) nih.govnih.govu-szeged.huwikipedia.org. |
| snoRNA | Not detailed for this compound. Listed as a modification cd-genomics.comcreative-proteomics.com. 2'-O-methyluridine mentioned nih.govu-szeged.hunih.govwikipedia.orgwikipedia.org. | Not applicable | 2'-O-methyluridine (eukaryotic snoRNA) nih.govu-szeged.hunih.govwikipedia.orgwikipedia.org. |
| mRNA | Not detailed for this compound. Listed as a modification cd-genomics.comcreative-proteomics.com. 2'-O-methylation (Nm) mentioned nih.govnih.gov. | Not applicable | 2'-O-methylation (Nm) (eukaryotic mRNA) nih.govnih.gov. |
Compound List
this compound (3'-OMeU)
N3-methyluridine (N3-mU)
2'-O-methyluridine (Um)
N6-methyladenosine (m6A)
5-methylcytosine (B146107) (m5C)
N7-methylguanosine (m7G)
Pseudouridine (Ψ)
1-methyladenosine (B49728) (m1A)
2'-O-methyladenosine (Am)
Enzymatic and Metabolic Pathways Involving 3 O Methyluridine
Enzymes Responsible for 3'-O-Methylation of Uridine (B1682114)
The methylation of nucleosides is a critical post-transcriptional modification that can alter RNA structure and function. While various methyltransferases are known to modify RNA bases and ribose moieties, specific enzymes that exclusively catalyze the 3'-O-methylation of uridine are not extensively characterized in the provided literature.
Methylation reactions in biological systems typically utilize S-adenosylmethionine (SAM) as the primary methyl group donor nih.govannualreviews.org. Enzymes known as methyltransferases facilitate the transfer of a methyl group from SAM to a specific acceptor molecule, such as a nucleobase or a hydroxyl group on the ribose sugar. For uridine, methylation can occur at various positions, including the N3 position of the uracil (B121893) base or the 2'-hydroxyl group of the ribose moiety oup.comoup.comwayne.edu. For instance, TrmA and Trm2 are known to methylate the uracil base at the 5-position (m5U) in tRNAs in bacteria and yeast, respectively oup.com. Mammalian enzymes TRMT2A and TRMT2B are predicted to perform similar m5U modifications oup.com. Other methyltransferases, such as FtsJ3, are known to catalyze 2'-O-methylation of ribose in rRNA and mRNA wayne.edu. However, direct identification and detailed mechanistic studies of enzymes specifically targeting the 3'-hydroxyl group of uridine for methylation are limited in the reviewed literature.
The substrate specificity of methyltransferases is highly dependent on the enzyme's structure and the specific target modification. While enzymes exist that methylate uridine at other positions or modify the ribose at the 2' position, the literature does not clearly delineate specific methyltransferases with a demonstrated preference for the 3'-hydroxyl group of uridine as a substrate. Research into the methylation of nucleosides often focuses on modifications that are prevalent in functional RNAs, such as 2'-O-methylation or base methylation nih.gov. The precise enzymatic machinery responsible for the formation of 3'-O-methyluridine in biological systems remains an area that may require further investigation.
Role of 3 O Methyluridine in Rna Structure and Function
Influence on RNA Conformation and Helical Stability
Information directly linking 3'-O-Methyluridine to specific alterations in RNA conformation or helical stability is not extensively detailed in the provided research findings. Studies on other methyl modifications, such as 2'-O-methyluridine, suggest that modifications at the ribose moiety can influence the sugar pucker and, consequently, duplex stability trilinkbiotech.comgenelink.com. However, direct experimental data or computational analyses specifically detailing the impact of a 3'-O-methyl group on the ribose pucker conformation (e.g., C2'-endo vs. C3'-endo) or melting temperature (Tm) of RNA duplexes containing this compound are not prominently featured in the reviewed literature.
The thermostability of RNA duplexes, often measured by their melting temperature (Tm), can be modulated by various nucleoside modifications trilinkbiotech.comgenelink.com. Modifications such as 2'-O-methyl or 5-methyl/ethyl groups have been shown to increase duplex stability, leading to higher Tm values trilinkbiotech.comgenelink.comcsic.es. For instance, 2'-O-methyl modifications can increase duplex Tm by approximately 0.5°C to 3.0°C per substitution genelink.com. While these findings highlight the general impact of ribose modifications on RNA stability, specific quantitative data on the effect of this compound on RNA duplex stability is not provided in the reviewed literature.
Impact on Ribose Pucker Conformation (e.g., C2'-endo vs. C3'-endo)
Modulation of RNA-Protein Interactions
RNA molecules engage in a vast array of interactions with proteins, which are crucial for nearly all cellular processes involving RNA, including splicing, translation, and regulation thermofisher.com. Modifications to RNA can influence these interactions by altering RNA structure, base pairing ability, or by directly interacting with protein binding sites medchemexpress.comnih.gov. For example, N3-Methyluridine (a base modification) has been noted to affect ribosomal subunit binding and tRNA interaction medchemexpress.com. Similarly, 2'-O-methyluridine has been identified as instrumental in studying RNA-protein interactions chemimpex.com. However, specific research findings detailing how this compound directly modulates RNA-protein interactions are not extensively documented in the provided search results. Its role in oligonucleotide preparation and as a substrate for uridine (B1682114) phosphorylase biosynth.com suggests potential indirect involvement in cellular processes mediated by protein-RNA complexes, but direct interaction modulation by this compound itself is not clearly delineated.
Functional Implications in Cellular Processes
The functional implications of this compound in cellular processes are primarily linked to its role in RNA synthesis.
This compound plays a significant role in the study of RNA synthesis termination. When incorporated into an RNA chain, the 3'-O-methyl group acts as a chain terminator, preventing further nucleotide addition by RNA polymerase biosynth.comnih.gov. This property makes it a valuable tool for mapping RNA synthesis sites and studying the mechanisms of transcription termination and pause sites biosynth.comnih.gov. The presence of a 3'-hydroxyl (OH) group is essential for the elongation activity of RNA polymerase; its absence, as in the case of a 3'-O-methyl modification, halts the polymerization process quora.com.
While modifications to ribosomal RNA (rRNA) are known to be critical for ribosome biogenesis, stability, and the fidelity of protein synthesis oup.comnih.govmelnikovlab.com, the specific contribution of this compound to ribosomal function or protein synthesis is not directly detailed in the provided literature. The research highlights the importance of other methylations, such as N3-Methyluridine (m3U) in rRNA, which contributes to structural stability and ribosome function medchemexpress.comoup.com. The primary documented role of this compound remains its application in studying RNA synthesis termination rather than direct involvement in the ribosomal machinery or the translation process itself.
Chemical Synthesis of 3 O Methyluridine and Its Analogues
Strategies for the Preparation of 3'-O-Methyluridine
The preparation of this compound typically starts from the parent nucleoside, uridine (B1682114). The challenge lies in selectively methylating the 3'-hydroxyl group in the presence of the 2'- and 5'-hydroxyl groups, as well as the nucleobase.
Direct methylation of the 2',3'-diol system of uridine often results in a mixture of 2'-O-methyluridine and this compound, necessitating chromatographic separation.
Diazomethane (B1218177) and Stannous Chloride Method: A classical approach involves treating uridine with diazomethane in the presence of stannous chloride dihydrate in methanol. This method, as reported by Robins et al. (1974), can yield 2'-O-methyluridine in approximately 58% yield and this compound in about 28% yield. The separation of these isomers is typically achieved through ion-exchange chromatography google.comgoogle.com.
Methyl Iodide and Silver Oxide Method: Another common route involves the alkylation of ribonucleosides using methyl iodide in the presence of silver oxide. This method, described by Inoue et al. and Wagner et al., also produces a mixture of 2'-O-methyl and 3'-O-methyl isomers, with reported yields for the 3'-O-methyl isomer in the range of 6-8% when targeting 2'-O-methylation. Separation of the isomers is again crucial google.com.
Trimethylselenonium Hydroxide (B78521) (TMSeH): Methylation using TMSeH, often in the presence of copper(II) acetate, has also been explored. The presence of the copper catalyst can influence the regioselectivity of methylation, affecting the ratio of 2'-O-methylation to 3'-O-methylation psu.edu.
The inherent difficulty in achieving high regioselectivity for 3'-O-methylation via direct methods means that purification steps are essential to isolate the desired isomer.
While direct methylation of uridine often proceeds without prior protection of the hydroxyl groups, subsequent functionalization of this compound into building blocks for oligonucleotide synthesis requires strategic protection. Common protecting groups employed in nucleoside chemistry include:
5'-Hydroxyl Protection: The 5'-hydroxyl group is typically protected using acid-labile groups such as the dimethoxytrityl (DMT) group. This protection is crucial for solid-phase synthesis, allowing controlled chain elongation alfachemic.comumich.edu.
2'-Hydroxyl Protection: For RNA synthesis, the 2'-hydroxyl group often requires protection. Commonly used groups include tert-butyldimethylsilyl (TBDMS) or triisopropylsilyloxymethyl (TOM) ethers, which are typically removed using fluoride (B91410) sources atdbio.com.
Nucleobase Protection: The exocyclic amino groups of adenine, guanine, and cytosine may require protection, often with acyl groups (e.g., benzoyl, isobutyryl) or other nitrogen-protecting groups, to prevent unwanted side reactions during synthesis atdbio.comjournalirjpac.com.
Regioselective Methylation Methods
Synthesis of this compound Phosphoramidites and Nucleotide Triphosphates
To be utilized in oligonucleotide synthesis, this compound must be converted into activated forms, namely phosphoramidites for chemical synthesis and nucleotide triphosphates for enzymatic synthesis.
This compound-5'-triphosphate: The synthesis of nucleotide triphosphates typically involves the phosphorylation of the 5'-hydroxyl group of the nucleoside. For this compound, this would involve activating the free 5'-OH group, followed by sequential phosphorylation steps to yield the triphosphate. This derivative serves as a direct substrate for RNA polymerases biosynth.com.
This compound Phosphoramidites: In the context of solid-phase oligonucleotide synthesis, phosphoramidites are usually functionalized at the 3'-position. However, since the 3'-hydroxyl of this compound is already methylated, it cannot participate in standard phosphoramidite (B1245037) coupling. Therefore, for incorporation into oligonucleotides via solid-phase synthesis, this compound is typically prepared as a 5'-phosphoramidite. This involves protecting the 5'-OH (e.g., with DMT), protecting the 2'-OH (e.g., with TBDMS for RNA), and then converting the 5'-OH to a phosphoramidite moiety using reagents like 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. Such 5'-phosphoramidites are used in RNA synthesis, where the phosphoramidite group is coupled to the 3'-OH of the growing oligonucleotide chain atdbio.comresearchgate.netcam.ac.uk. While a specific synthesis of a "3-methyluridine phosphoramidite" for RNA hairpins has been reported nih.gov, details on its precise structure (e.g., 3'-O-methyl or N3-methyl) and the position of the phosphoramidite group are not extensively elaborated in the abstract.
Incorporation into Oligonucleotides (DNA and RNA)
The unique structure of this compound, with its blocked 3'-hydroxyl, dictates its role in oligonucleotide synthesis, primarily as a chain terminator or a specific internal modification.
In solid-phase synthesis, nucleoside phosphoramidites are coupled sequentially to a growing oligonucleotide chain attached to a solid support. Due to the blocked 3'-hydroxyl group, this compound, when incorporated as a 5'-phosphoramidite, cannot undergo further chain elongation via phosphodiester bond formation at its 3'-position. This property makes it useful as a chain terminator. The incorporation follows standard solid-phase synthesis cycles:
Deprotection: Removal of the 5'-DMT protecting group from the growing oligonucleotide chain.
Coupling: Reaction of the deprotected 5'-OH with the 5'-phosphoramidite of this compound (or a similarly activated derivative), typically in the presence of an activator like tetrazole.
Capping: Acetylation of any unreacted 5'-OH groups to prevent the formation of deletion sequences.
Oxidation: Oxidation of the newly formed phosphite (B83602) triester linkage to a stable phosphate (B84403) triester.
These cycles are repeated for each nucleotide addition. The this compound unit, once incorporated, will terminate further chain elongation at that position.
RNA polymerases utilize nucleoside triphosphates as substrates to synthesize RNA from a DNA template. This compound-5'-triphosphate can be used as a substrate for these enzymes google.combiosynth.com. Upon incorporation into the growing RNA strand, the 3'-O-methyl group prevents the formation of a phosphodiester bond with the next incoming nucleotide triphosphate, thereby acting as a chain terminator. This method offers a way to synthesize RNA molecules of defined lengths or to introduce specific modifications at the 3'-terminus.
Compound List
This compound: A modified nucleoside where the 3'-hydroxyl group of uridine is methylated.
Uridine: A naturally occurring pyrimidine (B1678525) nucleoside, a building block of RNA.
2'-O-Methyluridine: An isomer of this compound, with methylation at the 2'-hydroxyl group.
This compound-5'-triphosphate: The triphosphate form of this compound, used as a substrate for RNA polymerases.
Phosphoramidite: A class of activated nucleoside derivatives used in chemical oligonucleotide synthesis, typically featuring a protected 5'-OH and a phosphoramidite group at the 3'-OH (or 5'-OH for RNA synthesis).
Dimethoxytrityl (DMT): A common acid-labile protecting group for the 5'-hydroxyl group of nucleosides.
tert-Butyldimethylsilyl (TBDMS): A silyl (B83357) ether protecting group commonly used for hydroxyl groups, particularly the 2'-OH in RNA synthesis.
Triisopropylsilyloxymethyl (TOM): Another silyl ether protecting group for the 2'-hydroxyl group.
Diazomethane: A methylating agent.
Methyl iodide: A methylating agent.
Stannous chloride dihydrate: A catalyst used in some methylation reactions.
Silver oxide: A reagent used in conjunction with methyl iodide for alkylation.
Trimethylselenonium hydroxide (TMSeH): A methylating agent.
Copper(II) acetate: A catalyst that can influence regioselectivity in methylation reactions.
Analytical and Detection Methodologies for 3 O Methyluridine
Mass Spectrometry (MS)-Based Approaches
Mass spectrometry (MS) is a powerful analytical technique used for identifying and quantifying compounds based on their mass-to-charge ratio. For nucleosides like 3'-O-Methyluridine, MS-based approaches, particularly when coupled with separation techniques, are indispensable.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Nucleoside Profiling
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely adopted method for the analysis of nucleosides and their derivatives in complex biological matrices. This technique allows for the separation of individual nucleosides based on their chromatographic properties, followed by their detection and quantification by mass spectrometry. Studies have utilized LC-MS/MS for the assay of nucleoside analogues in cellular environments googleapis.com. Furthermore, matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) has been employed to detect reaction products involving modified nucleoside triphosphates, such as this compound-5'-triphosphate, highlighting MS's utility in analyzing these modified compounds brigeeski.com.
Fragmentation Patterns and Isomer Differentiation
Tandem mass spectrometry (MS/MS) is particularly valuable for distinguishing between structural isomers, such as 2'-O-methyluridine and this compound. By fragmenting the precursor ion and analyzing the resulting fragment ions, unique mass spectral fingerprints can be generated. These fragmentation patterns arise from the specific location of the methyl group on the ribose sugar. While specific fragmentation data for this compound is not extensively detailed in the provided literature, the principle of MS/MS allows for the differentiation of isomers based on characteristic fragment ions that reflect the site of methylation biorxiv.org.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules, including nucleosides. It provides detailed information about the arrangement of atoms and their connectivity within a molecule.
NMR spectroscopy has been instrumental in characterizing O-methylated nucleosides, with studies referencing NMR profiles of related compounds like 2'-O-methyluridine biorxiv.org. The technique allows for the identification of characteristic signals, such as those corresponding to the methyl group attached to the oxygen at the 3' position of the ribose ring. For instance, the presence of a methoxy (B1213986) group (–OCH₃) typically appears as a singlet in proton NMR (¹H NMR) spectra, often around 3.35 ppm when dissolved in DMSO-d₆ google.com. The chemical shifts of protons on the ribose ring, such as H1', H3', and H5', are also diagnostic for structural confirmation google.comugent.be. Advanced NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can further confirm structural assignments by revealing through-bond and through-space correlations between nuclei ugent.be.
Table 1: Representative ¹H NMR Chemical Shifts for Methylated Uridine (B1682114) Derivatives (in DMSO-d₆)
| Compound/Proton | Chemical Shift (ppm) | Reference |
| 2'-O-Methyluridine - OCH₃ | ~3.35 | google.com |
| 2'-O-Methyluridine - H1' | ~5.85 | google.com |
| 2'-O-Methyluridine - H5 | ~5.65 | google.com |
| 2'-O-Methyluridine - 3'-OH | ~5.13 (exchangeable) | google.com |
Note: These values are representative and may vary slightly depending on experimental conditions and the specific compound.
Chromatographic Separation Techniques (e.g., HPLC, TLC)
Chromatographic methods are essential for both the purification and analytical assessment of this compound.
High-Performance Liquid Chromatography (HPLC) is routinely used to assess the purity of synthesized compounds. For example, 2'-O-Methyluridine has been reported with a purity of >98.0% as determined by HPLC. HPLC is also employed in conjunction with mass spectrometry (HPLC-MS/MS) for comprehensive analysis of nucleoside analogues googleapis.com.
Thin-Layer Chromatography (TLC) serves as a rapid qualitative tool for monitoring reaction progress and for the purification of compounds. Analytical TLC has been performed using silica (B1680970) gel plates, such as Whatman MK6F silica gel 60 Å F 254 plates biorxiv.org. Column chromatography, often utilizing silica gel, is employed for preparative purification, with specific silica gel particle sizes like 0.040-0.063 mm being used biorxiv.org. The separation of this compound from its isomers, such as 2'-O-methyluridine, is typically achieved through chromatographic techniques biorxiv.org.
Table 2: Chromatographic Properties and Purity Assessment
| Compound | Technique | Property/Method | Finding/Specification | Reference |
| This compound | HPLC | Purity Assessment | >98.0% | |
| This compound | TLC | Analytical Separation | Whatman MK6F silica gel 60 Å F 254 plates | biorxiv.org |
| This compound | Column | Preparative Purification | Merck silica gel 60 (0.040-0.063 mm) | biorxiv.org |
| Various Nucleoside Analogues | HPLC-MS/MS | Assay in cells | Utilized for analysis | googleapis.com |
Enzymatic Assays for Detection and Characterization
Enzymatic assays offer specific methods for detecting and characterizing nucleosides based on their interactions with enzymes.
This compound has been identified as a substrate for uridine phosphorylase google.com. This enzymatic relationship suggests that assays utilizing uridine phosphorylase could be developed for the detection or characterization of this compound.
Furthermore, modified nucleoside triphosphates, such as this compound-5'-triphosphate, are utilized in enzymatic assays involving polymerases. These assays, often referred to as polymerase extension assays, monitor the incorporation of the modified nucleotide into a growing nucleic acid chain or its ability to cause chain termination brigeeski.com. Such studies contribute to understanding the enzymatic recognition and processing of modified nucleosides.
Table 3: Enzymatic Relevance for this compound Detection and Characterization
| Compound | Enzyme/System | Role in Assay/Characterization | Reference |
| This compound | Uridine Phosphorylase | Acts as a substrate | google.com |
| This compound-5'-triphosphate | Viral RNA Polymerase | Incorporated in extension assays; can cause chain termination | brigeeski.com |
| This compound-5'-triphosphate | RNA Synthesis/Mapping | Used as a terminating substrate to generate RNA size ladders |
Sequencing-Based Methods for Site-Specific Detection
While not direct sequencing of this compound itself, methods that rely on precise nucleic acid sequence determination or mapping can utilize modified nucleoside triphosphates like this compound-5'-triphosphate. These modified triphosphates can act as chain terminators in RNA synthesis. By incorporating these terminators at specific positions, researchers can generate RNA ladders that are crucial for mapping the 3' ends of RNA transcripts, a process analogous to sequencing and vital for understanding gene expression and RNA processing. This application allows for the site-specific identification of transcription termination sites or other RNA structural features.
Applications in Molecular Biology and Rna Research
Utilization as a Biochemical Probe for RNA-Modifying Enzymes
The specificity of enzymes is a cornerstone of molecular processes. Modified nucleosides like 3'-O-Methyluridine serve as excellent tools for dissecting the substrate specificity of RNA-modifying enzymes. By testing an enzyme's activity against a panel of analogs, researchers can define the precise chemical structures it recognizes and processes.
A notable example involves the study of nucleoside hydrolases, enzymes that cleave the bond between the ribose sugar and the nucleobase. In research aimed at identifying enzymes for the degradation of modified nucleosides, a novel 2′-O-methyluridine hydrolase, designated RK9NH, was identified from metagenomic libraries. mdpi.com When this enzyme's substrate specificity was tested, it was found to process 2′-O-methyluridine but not 3′-O-methyluridine. mdpi.com The inability of RK9NH to act on this compound demonstrates that the position of the methyl group on the ribose is a critical determinant for substrate binding and catalysis. mdpi.com This makes this compound a valuable negative control and a specific probe for distinguishing between the activities of putative 2'-O- and 3'-O-nucleoside processing enzymes.
| Substrate | Relative Activity of RK9NH Hydrolase | Reference |
|---|---|---|
| 2'-O-Methyluridine | Active | mdpi.com |
| This compound | No Activity Observed | mdpi.com |
| 5-Fluorouridine | Active | mdpi.com |
| 5-Fluoro-2'-deoxyuridine | Active | mdpi.com |
| Uridine (B1682114) | Active | mdpi.com |
Employment in the Study of RNA Synthesis and Transcription Dynamics
One of the most direct applications of this compound is in the study of RNA synthesis by RNA polymerases. Because its 3'-hydroxyl group is chemically blocked by a methyl group, it acts as a potent chain terminator. biosynth.com When the triphosphate form of this analog, this compound-5'-Triphosphate (3'-O-Me-UTP), is incorporated into a nascent RNA strand by an RNA polymerase, no further nucleotides can be added, halting transcription at that specific point. biosynth.comnih.gov
This property is exploited in in vitro transcription experiments to analyze transcription dynamics. For instance, by including 3'-O-Me-UTP in a transcription reaction alongside the four standard NTPs, a series of truncated RNA transcripts is generated. nih.gov When these products are separated by size using polyacrylamide gel electrophoresis, they form an "RNA ladder." nih.gov This ladder serves as a high-resolution marker to map the precise locations of functional motifs, such as intrinsic transcription pause sites on a DNA template. nih.gov Researchers have used this method to map pause sites in the E. coli rpoS gene, providing insights into the co-transcriptional regulation of gene expression by small RNAs. nih.gov
Use as a Building Block for Modified Oligonucleotides in Research
Synthetic oligonucleotides are indispensable tools in molecular biology. scielo.br The incorporation of modified nucleosides, such as this compound, allows for the creation of oligonucleotides with tailored properties. biosynth.comkbdna.com These are typically synthesized as phosphoramidites, which are chemical building blocks used in automated solid-phase synthesis. kbdna.combeilstein-journals.org
In many molecular assays, it is critical to have probes or primers that can bind to a target sequence but cannot be extended by polymerases. Placing this compound at the 3'-terminus of a synthetic oligonucleotide definitively blocks extension. This feature is crucial for applications such as:
Blocking Oligonucleotides: In competitive assays or PCR, a 3'-terminally blocked oligo can be used to bind to a specific sequence and prevent it from being amplified, allowing for the selective amplification of other targets.
Ligation-based Assays: In protocols that rely on the enzymatic ligation of two adjacent probes, ensuring that the probes themselves are not extended by contaminating polymerase activity is essential for low background and high specificity.
Biophysical techniques like Nuclear Magnetic Resonance (NMR) and X-ray crystallography require highly pure, homogenous samples of RNA to determine their three-dimensional structures. researchgate.net Chemical synthesis provides a route to obtain such samples. Incorporating this compound at the 3'-end of a synthetic RNA molecule ensures that the final product has a precisely defined length. This modification prevents unwanted 3'-end additions or ligation by enzymes that may be present during handling and purification, thereby ensuring the homogeneity of the RNA population required for high-resolution structural studies.
Development of RNA Probes and Primers
Contribution to the Understanding of Epitranscriptomics Mechanisms
Epitranscriptomics is the study of the diverse chemical modifications that occur on RNA and their role in regulating gene expression. royalsocietypublishing.orgnih.govnih.gov These modifications are installed, removed, and interpreted by "writer," "eraser," and "reader" proteins, respectively. nih.gov While this compound is not a known naturally occurring epitranscriptomic mark, it serves as an important research tool to investigate the fundamental processes that epitranscriptomic mechanisms regulate, such as transcription.
For example, the dynamic installation of natural RNA modifications often occurs co-transcriptionally. By using 3'-O-Me-UTP to pause or terminate transcription at defined positions, researchers can create snapshots of the transcription process. nih.gov This allows for the study of when and how "writer" enzymes engage with the nascent RNA transcript and the transcription machinery, providing mechanistic insights into the coordination of RNA modification with RNA synthesis.
Research into Antiviral and Anticancer Mechanisms through Nucleoside Analog Inhibition (Focus on mechanistic research, not clinical trials)
Many antiviral and anticancer drugs are nucleoside analogs that function by inhibiting the polymerases responsible for replicating viral genomes or cellular DNA. medchemexpress.eumdpi.comekb.eg A primary mechanism of this inhibition is chain termination, where the analog is incorporated into a growing nucleic acid chain but lacks the necessary 3'-hydroxyl group for the addition of the next nucleotide. mdpi.com
This compound serves as a clear and fundamental model compound for this class of inhibitors. biosynth.com Its structure perfectly illustrates the concept of a non-obligate chain terminator, where the 3'-position is blocked. Research with this compound and related analogs helps to elucidate the structural and conformational requirements for a molecule to be recognized and incorporated by a polymerase, and subsequently, to effectively halt synthesis. While other 3'-modified analogs have been more extensively developed for therapeutic purposes, the mechanistic principles are often shared. For example, studies on 3'-C-methyluridine have explored its potential as an anticancer agent, acting through similar chain-termination principles. nih.gov Mechanistic research using these compounds informs the rational design of new, more potent, and more selective therapeutic agents. researchgate.net
| Compound | Modification at 3' Position | Mechanistic Focus of Research | Reference |
|---|---|---|---|
| This compound | -OCH₃ (Methoxy) | RNA chain termination model for transcription studies. | biosynth.comnih.gov |
| 3'-C-Methyluridine | -CH₃ (Methyl) | Anticancer and antiviral (Tickborne encephalitis virus) research; chain termination. | nih.gov |
| 3'-azido-3'-deoxythymidine (AZT) | -N₃ (Azido) | Anti-HIV (reverse transcriptase inhibitor); DNA chain termination. | researchgate.net |
| 3'-Deoxyuridine | -H (Hydrogen) | General model for dideoxynucleoside chain termination. |
Interference with Viral Replication Pathways
This compound, a modified nucleoside analog of uridine, has been investigated for its potential to interfere with viral replication. The fundamental mechanism by which nucleoside analogs typically exert their antiviral effects is by acting as substrates for viral polymerases. nih.gov Once inside a host cell, these analogs are enzymatically converted into their triphosphate form. nih.gov In the case of this compound, this active metabolite is this compound-5'-Triphosphate. glpbio.com
This triphosphate analog can then be incorporated into the growing viral RNA chain by the virus's RNA-dependent RNA polymerase (RdRp). nih.govmdpi.com The modification at the 3'-hydroxyl group is critical; in natural nucleosides, this group is essential for forming the phosphodiester bond with the next incoming nucleotide. mdpi.com The presence of a methyl group at the 3' position (3'-O-CH3) instead of a hydroxyl group (3'-OH) can act as a chain terminator, halting the elongation of the viral RNA transcript. biosynth.com This premature termination prevents the synthesis of functional viral genomes and proteins, thereby inhibiting viral replication. mdpi.com
Despite this theoretical mechanism of action, research findings on the specific antiviral activity of this compound are limited. One study that developed a high-content imaging assay to screen for small-molecule inhibitors of Zika Virus (ZIKV) included this compound in its panel of tested nucleoside analogs. The results indicated that this compound did not exhibit specific antiviral activity against ZIKV in Vero cell cultures. nih.govbiorxiv.org
Table 1: Antiviral Activity of this compound against Zika Virus (ZIKV)
| Compound | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
|---|---|---|---|---|---|
| This compound | ZIKV | Vero | >100.00 | >100.00 | - |
EC₅₀: Half-maximal effective concentration. CC₅₀: Half-maximal cytotoxic concentration. Data sourced from a high-content imaging assay for ZIKV inhibitors. nih.govbiorxiv.org
Further highlighting the specificity of metabolic enzymes, a study on a novel nucleoside hydrolase from an uncultured bacterium revealed that the enzyme could not utilize this compound as a substrate, whereas its isomer, 2'-O-Methyluridine, was accepted. nih.gov This suggests that the position of the methyl group on the ribose sugar is a key determinant for enzymatic recognition and metabolism, which in turn would influence the compound's biological activity and potential as an antiviral agent.
Impact on Cellular Growth and Apoptosis Pathways in Model Systems
The impact of this compound on cellular growth and apoptosis pathways is not well-documented in publicly available scientific literature. As nucleoside analogs can interfere with nucleic acid synthesis, they are often studied for their potential to inhibit the growth of rapidly dividing cells, such as cancer cells, and to induce programmed cell death (apoptosis). medchemexpress.com The general mechanism involves the inhibition of DNA and/or RNA synthesis, which can trigger cell cycle arrest and apoptotic pathways. medchemexpress.com
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing and characterizing 3'-O-Methyluridine in oligonucleotide construction?
- Methodology : this compound is incorporated into oligonucleotides via phosphoramidite chemistry. Synthesis involves coupling the modified nucleoside to a solid-phase support, followed by sequential deprotection and purification using reverse-phase HPLC. Characterization requires mass spectrometry (e.g., MALDI-TOF) for sequence verification and NMR (¹H/¹³C) to confirm regioselective methylation at the 3'-OH position .
- Key Considerations : Ensure anhydrous conditions during synthesis to prevent premature deprotection. Validate purity (>95%) via analytical HPLC and quantify extinction coefficients for accurate oligonucleotide concentration calculations.
Q. How does this compound confer nuclease resistance in oligonucleotides?
- Experimental Design : Compare degradation kinetics of unmodified vs. 3'-OMe-U-modified oligonucleotides using nucleases (e.g., S1 nuclease or serum nucleases). Monitor degradation via gel electrophoresis or capillary electrophoresis.
- Data Interpretation : Reduced band smearing or delayed degradation in modified oligonucleotides indicates resistance. Note that resistance varies with nuclease type and buffer conditions (e.g., Mg²⁺ concentration) .
Q. What analytical techniques are recommended for detecting this compound in complex biological matrices?
- Methodology : Use liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) with a C18 column and ion-pairing agents (e.g., triethylamine acetate). For global profiling in RNA, apply ribonucleoside analysis via enzymatic digestion followed by MS detection .
- Validation : Spike-in controls (e.g., isotopically labeled 3'-OMe-U) are critical for quantifying recovery rates and minimizing matrix interference.
Advanced Research Questions
Q. How can researchers optimize this compound incorporation efficiency in long RNA strands without compromising transcript stability?
- Experimental Strategy :
- Screen phosphoramidite coupling efficiencies under varying temperatures (20–50°C) and activator concentrations.
- Assess thermal stability (Tm) via UV melting curves and compare with unmodified RNA.
- Reference literature on methylation effects on RNA duplex stability (e.g., entropy-driven destabilization) to guide design .
- Data Contradictions : If lower Tm values conflict with expected nuclease resistance, re-evaluate secondary structure predictions (e.g., using mfold) to identify compensatory modifications.
Q. What experimental approaches resolve contradictions in reported nuclease resistance data for this compound?
- Hypothesis Testing : Systematically test variables such as:
- Nuclease specificity : Compare S1 nuclease (single-strand specific) vs. RNase A (pyrimidine-specific).
- Buffer composition : Evaluate Mg²⁺-dependent vs. independent nucleases.
Q. How can this compound be combined with other modifications (e.g., 2'-O-methyl or phosphorothioates) to enhance RNAi delivery efficiency?
- Methodology :
- Design siRNA duplexes with 3'-OMe-U at terminal positions and 2'-O-methyl internally.
- Assess silencing efficacy via luciferase reporter assays in cell lines (e.g., HeLa).
- Measure pharmacokinetic parameters (e.g., serum half-life) in murine models .
- Data Synthesis : Use isothermal titration calorimetry (ITC) to evaluate binding affinity changes to RNA-induced silencing complex (RISC) components.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
